2-(6-Methoxynaphthalen-2-YL)acetaldehyde

Beschreibung

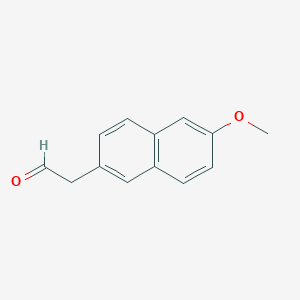

2-(6-Methoxynaphthalen-2-YL)acetaldehyde (CAS: 3453-33-6) is a naphthalene-derived aldehyde featuring a methoxy group at the 6-position and an acetaldehyde substituent at the 2-position. This compound is a critical intermediate in the metabolic activation of the prodrug nabumetone (4-(6-methoxynaphthalen-2-yl)butan-2-one), where it is oxidized by cytochrome P450 1A2 (CYP1A2) to form the pharmacologically active metabolite 6-methoxy-2-naphthylacetic acid (6-MNA), a potent cyclooxygenase-2 (COX-2) inhibitor . Its structure imparts reactivity due to the aldehyde group, making it pivotal in enzymatic pathways and synthetic chemistry.

Eigenschaften

CAS-Nummer |

54828-56-7 |

|---|---|

Molekularformel |

C13H12O2 |

Molekulargewicht |

200.23 g/mol |

IUPAC-Name |

2-(6-methoxynaphthalen-2-yl)acetaldehyde |

InChI |

InChI=1S/C13H12O2/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,7-9H,6H2,1H3 |

InChI-Schlüssel |

DOUAJKGKXXNGOB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-2-YL)acetaldehyde typically involves the reaction of 6-methoxy-2-naphthaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired acetaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process often requires stringent control of reaction parameters, such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Metabolic Oxidation by Cytochrome P450 Enzymes

CYP1A2 is the primary enzyme responsible for oxidizing 2-(6-methoxynaphthalen-2-yl)acetaldehyde to 6-MNA via a two-step process:

-

Step 1 : Carbon-carbon bond cleavage of nabumetone’s ketone precursor to yield the aldehyde intermediate.

-

Step 2 : Further oxidation of the aldehyde to the carboxylic acid (6-MNA) (Fig. 1) .

Key Findings :

-

CYP1A2 accounts for >50% of the conversion efficiency, with minor contributions from CYP2B6, CYP2C19, and CYP2D6 .

-

The reaction mechanism involves the ferric peroxo anion (Fe³⁺–OO⁻) rather than the typical ferryl-oxo species .

-

Incubation with human hepatocytes confirmed 6-MNA formation within 60 minutes, alongside transient detection of the alcohol intermediate (6-MNE-ol) .

Baeyer-Villiger Oxidation by Flavin-Containing Monooxygenase 5 (FMO5)

FMO5 catalyzes the Baeyer-Villiger oxidation of nabumetone to 2-(6-methoxynaphthalen-2-yl)ethyl acetate (6-MNEA), a precursor to the aldehyde .

| Reaction Parameter | Details |

|---|---|

| Enzyme | Recombinant FMO5 |

| Cofactors | NADPH, S9 fractions |

| Key Intermediate | 6-MNEA |

| Inhibitors | 4-Methoxyphenylacetone (competitive) |

Notes :

-

The aldehyde is indirectly generated via hydrolysis of 6-MNEA under non-cytochrome P450 enzymatic activity .

-

Multiple non-CYP450 enzymes contribute to subsequent oxidation steps .

Synthetic Routes

This compound is synthesized through Friedel-Crafts acylation or oxidation of alcohol intermediates:

Route 1: Friedel-Crafts Acylation

Reaction of 2-methoxynaphthalene with acetic anhydride yields 6-methoxy-2-acetylnaphthalene, which is reduced to the alcohol and oxidized to the aldehyde .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Sc(OTf)₃, CH₃NO₂, 50°C, 18h | 86% |

| Reduction | NaBH₄, THF, 0°C → rt | 92% |

| Oxidation | KMnO₄, MgSO₄, acetone, 2h | 86% |

Route 2: Direct Oxidation

Oxidation of 2-(6-methoxynaphthalen-2-yl)ethan-1-ol using KMnO₄ or CrO₃ yields the aldehyde .

Stability and Side Reactions

The aldehyde undergoes competitive reactions under metabolic conditions:

-

Reduction : CYP enzymes reduce the ketone precursor to secondary alcohols (e.g., 4-(6-methoxynaphthalen-2-yl)butan-2-ol) .

-

Demethylation : O-Demethylation at the methoxy group generates hydroxylated byproducts .

Analytical Characterization

-

Key Spectral Data :

This compound’s reactivity underscores its role as a linchpin in prodrug activation, with enzymatic and synthetic pathways converging to yield therapeutically active metabolites.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(6-Methoxynaphthalen-2-YL)acetaldehyde largely depends on its chemical structure and the specific context in which it is used. For instance, in medicinal chemistry, it may act as an intermediate that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved can vary widely based on the final product synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

Aldehyde Derivatives with Aromatic Substituents

- 2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA) Structure: Features a cyclohexylidene group instead of a methoxynaphthalene moiety. Exists as (Z)- and (E)-isomers. Function: Acts as a pheromone component in beetles (e.g., Anthonomus grandis, Curculio caryae). The structural difference (cyclohexylidene vs. naphthalene) reduces aromaticity but enhances volatility, critical for insect communication . Synthesis: Produced via stereoselective routes; fragmentation patterns (m/z: 152, 137, 109) distinguish isomers .

6-Methoxynaphthalene-2-carbaldehyde

- Structure : Lacks the ethyl chain present in 2-(6-Methoxynaphthalen-2-YL)acetaldehyde, directly linking the aldehyde to the naphthalene ring.

- Application : Used as a synthetic intermediate in organic chemistry. The absence of the ethyl chain reduces steric hindrance, favoring reactions like aldol condensations .

Carboxylic Acid Derivatives

- 2-(6-Methoxynaphthalen-2-YL)acetic Acid Structure: Replaces the aldehyde group with a carboxylic acid. Properties: Increased acidity (pKa ~3–4) and stability compared to the aldehyde. Used in pharmaceutical synthesis, particularly in non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen derivatives . Role in Metabolism: The final oxidized form (6-MNA) of this compound, exhibiting COX-2 inhibition .

- 2-(6-Methoxynaphthalen-2-YL)-2-oxoacetic Acid Structure: Contains a ketone and carboxylic acid group. Applications: Potential use in materials science and drug design due to its dual reactivity (ketone for nucleophilic attacks, carboxylic acid for salt formation) .

Hydrazide and Hydrazone Derivatives

2-(6-Methoxynaphthalen-2-YL)propionic Acid Hydrazide

N-Arylhydrazone Derivatives

Metal Complexes for Polymer Stabilization

- Bis[2-(6-Methoxynaphthalen-2-YL)propanoate] Complexes Structure: Metal (Ni, Cu, Zn, Sn) complexes with propanoate ligands. Application: Act as photostabilizers for poly(methyl methacrylate) (PMMA). Nickel complexes show the highest efficiency due to superior UV absorption and radical scavenging .

Biologische Aktivität

2-(6-Methoxynaphthalen-2-YL)acetaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its metabolic pathways, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C13H12O

- Molecular Weight : 196.23 g/mol

- CAS Number : 23981-47-7

- Density : 1.2 g/cm³

- Boiling Point : 408.8 °C

- Melting Point : 171-173 °C

Metabolic Pathways

Research indicates that this compound is a precursor to several biologically active metabolites. Notably, it is metabolized by cytochrome P450 enzymes, particularly CYP1A2, which catalyzes its oxidation to form 6-methoxy-2-naphthylacetic acid (6-MNA) . This metabolic conversion is crucial as 6-MNA exhibits anti-inflammatory properties and has been linked to the therapeutic effects of related compounds like Nabumetone.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity through its metabolites. In vitro studies have shown that 6-MNA, derived from the oxidation of this compound, effectively inhibits cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response .

Antitumor Activity

In addition to anti-inflammatory effects, this compound and its derivatives have shown promising antitumor activity. For instance, studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines, including P388 murine leukemia and HCT116 human colon cancer cells . The mechanisms underlying this activity include induction of apoptosis and modulation of cell cycle progression.

Study on CYP1A2 Activation

A study investigating the activation of CYP1A2 by arylalkanoic acid prodrugs highlighted the metabolic pathway of this compound. The research utilized molecular docking techniques to analyze interactions between the compound and CYP1A2, confirming its potential for productive metabolic transformation leading to active metabolites .

Antiviral Activity

Another notable aspect of this compound is its antiviral activity. Research has indicated that derivatives exhibit inhibitory effects against Herpes simplex virus type I and Poliovirus type I . These findings suggest that the compound may serve as a lead structure for developing antiviral agents.

Q & A

Q. What are the recommended methods for synthesizing 2-(6-Methoxynaphthalen-2-YL)acetaldehyde in a laboratory setting?

Synthesis typically involves functionalization of 6-methoxynaphthalene derivatives. A common strategy includes:

- Coupling reactions : Introduce the acetaldehyde moiety via nucleophilic substitution or oxidation. For example, propargyl bromide can be used to install alkyne groups, followed by oxidation to aldehydes .

- Purification : Extract the product using ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Column chromatography may refine purity .

- Validation : Confirm structure via NMR and mass spectrometry. For derivatives, crystallize and resolve via X-ray diffraction (e.g., morpholine derivatives in ) .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Key steps include:

- Crystallization : Grow single crystals via slow evaporation in solvents like ethanol or DCM.

- Data collection : Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect ω-scans at 100–296 K .

- Structure solution : Employ direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination .

- Refinement : Apply SHELXL for full-matrix least-squares refinement. Monitor R-factors (e.g., R₁ = 0.054 for a derivative in ) and validate with displacement parameter analysis .

Q. What safety precautions should be taken when handling this compound in research laboratories?

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (H332 hazard) .

- Waste disposal : Quench reactions with ice, extract organics, and dispose via certified waste management services .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for derivatives of this compound?

- Dynamic effects : Use variable-temperature NMR to detect tautomerism or conformational flexibility. Compare with DFT-optimized structures .

- Complementary techniques : Pair X-ray data (e.g., monoclinic P21 space group, a = 9.5947 Å, b = 6.6293 Å ) with solid-state NMR or IR spectroscopy.

- Validation : Calculate Rmerge and CC₁/₂ values during data reduction to assess crystallographic consistency .

Q. What advanced computational methods are employed to predict the reactivity of this compound in novel synthetic pathways?

- DFT calculations : Optimize transition states (e.g., for Pauson-Khand cyclization with trifluoromethyl alkynes) using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

- Molecular docking : Screen biological activity by docking derivatives into protein active sites (e.g., COX-2 for anti-inflammatory potential) .

- Machine learning : Train models on reaction databases to predict yields under varying conditions (solvent, catalyst).

Q. What strategies are effective in refining crystal structures of derivatives exhibiting twinning or disorder?

- Twin refinement : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, refine a twin matrix for a monoclinic system with β = 92.221° .

- Disorder handling : Split atoms over multiple sites with restrained occupancy (e.g., for flexible morpholine groups in ) .

- Validation tools : Cross-check with RITV values and Hirshfeld surface analysis to ensure electron density plausibility .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- In vitro assays : Test antimicrobial activity via microdilution (MIC/MBC) or anticancer potential via MTT assays. Reference naproxen derivatives’ COX-2 inhibition .

- SAR studies : Synthesize analogs (e.g., ester or amide variants) and correlate structural features (e.g., logP, H-bond donors) with bioactivity .

- ADMET profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics and toxicity early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.